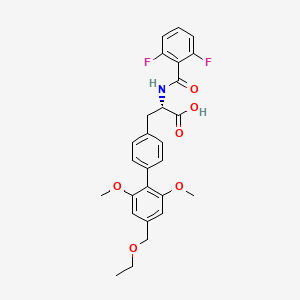

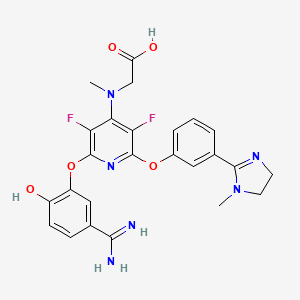

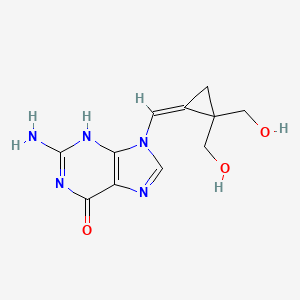

![molecular formula C21H23Cl2N3O3S B1672743 1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide CAS No. 193012-35-0](/img/structure/B1672743.png)

1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide

Overview

Description

FK-614 is an orally active, non-thiazolidinedione type, and selective peroxisome proliferator-activated receptor gamma modulator. It functions as a peroxisome proliferator-activated receptor gamma agonist with potent anti-diabetic activity in vivo. FK-614 has different effects on the activation of peroxisome proliferator-activated receptor gamma at each stage of adipocyte differentiation. It can be used for the research of hyperglycemia, hypertriglyceridemia, glucose intolerance, and type 2 diabetes .

Scientific Research Applications

FK-614 has a wide range of scientific research applications, including:

Chemistry: FK-614 is used as a research tool to study the activation of peroxisome proliferator-activated receptor gamma and its effects on adipocyte differentiation.

Biology: The compound is used to investigate the molecular mechanisms underlying insulin sensitivity and glucose metabolism.

Medicine: FK-614 has potential therapeutic applications in the treatment of type 2 diabetes, hyperglycemia, and hypertriglyceridemia.

Industry: FK-614 is used in the development of new anti-diabetic drugs and as a reference compound in pharmaceutical research

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Further studies could also explore its potential applications in various fields, such as medicine or materials science .

Mechanism of Action

FK-614 exerts its effects by activating peroxisome proliferator-activated receptor gamma, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. The activation of peroxisome proliferator-activated receptor gamma leads to improved insulin sensitivity, reduced plasma glucose levels, and enhanced glucose tolerance. FK-614 has different effects on the activation of peroxisome proliferator-activated receptor gamma at each stage of adipocyte differentiation, which contributes to its anti-diabetic activity .

Biochemical Analysis

Biochemical Properties

FK-614 activates PPARγ-dependent transcription in a concentration-dependent manner . It has different effects on the activation of PPARγ at each stage of adipocyte differentiation . The compound interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .

Cellular Effects

FK-614 has shown to improve peripheral glucose utilization due to an improvement in peripheral insulin sensitivity and a decrease in insulin clearance . It impairs hepatic insulin action in alloxan-induced diabetic dogs . The compound influences cell function by modulating the activity of PPARγ, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

FK-614 exerts its effects at the molecular level primarily through its interaction with PPARγ . As a PPARγ agonist, FK-614 binds to PPARγ, leading to the activation of the receptor and subsequent transcription of specific genes that play a role in glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

The effects of FK-614 have been studied over time in laboratory settings. For instance, FK-614 has been shown to reduce plasma glucose levels and improve impaired glucose tolerance in a dose-dependent manner over a period of 14 days in db/db mice .

Dosage Effects in Animal Models

In animal models, the effects of FK-614 vary with different dosages. For example, in db/db mice, FK-614 administered orally at dosages ranging from 0.1 to 10 mg/kg improved the impaired glucose tolerance . At dosages ranging from 0.32 to 3.2 mg/kg, FK-614 reduced plasma glucose levels in a dose-dependent manner .

Metabolic Pathways

FK-614 is involved in the PPARγ signaling pathway . By acting as a PPARγ agonist, FK-614 influences the metabolic pathways that are regulated by PPARγ, including those involved in glucose and lipid metabolism .

Subcellular Localization

Given its role as a PPARγ agonist, it is likely to be found in the nucleus where PPARγ is located .

Preparation Methods

FK-614 is synthesized through a series of chemical reactions involving benzimidazole derivativesThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial production methods for FK-614 involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This includes the use of industrial-grade equipment, standardized procedures, and rigorous testing to meet regulatory standards .

Chemical Reactions Analysis

FK-614 undergoes various types of chemical reactions, including:

Oxidation: FK-614 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: FK-614 can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

FK-614 is unique compared to other similar compounds due to its non-thiazolidinedione structure and selective modulation of peroxisome proliferator-activated receptor gamma. Similar compounds include:

Pioglitazone: A thiazolidinedione peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes.

Rosiglitazone: Another thiazolidinedione peroxisome proliferator-activated receptor gamma agonist with similar therapeutic applications.

Troglitazone: A thiazolidinedione peroxisome proliferator-activated receptor gamma agonist that was withdrawn from the market due to safety concerns.

FK-614’s unique structure and selective modulation of peroxisome proliferator-activated receptor gamma make it a valuable research tool and potential therapeutic agent .

properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGZODVVDUIDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940978 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193012-35-0 | |

| Record name | 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193012350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK-614 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK-614 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Q32BZX79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes FK614 different from other PPARγ agonists like rosiglitazone and pioglitazone?

A: While FK614, rosiglitazone, and pioglitazone all activate PPARγ, FK614 exhibits distinct properties. For instance, FK614 induces a unique conformational change in PPARγ upon binding, different from the changes induced by rosiglitazone or pioglitazone. [] Furthermore, FK614 demonstrates varying efficacies in recruiting transcriptional coactivators to PPARγ. [, ] It recruits lower levels of CBP and SRC-1 compared to rosiglitazone and pioglitazone, while exhibiting similar efficacy in recruiting PGC-1α. [] This differential coactivator recruitment contributes to the unique pharmacological profile of FK614.

Q2: What are the implications of FK614's distinct activity profile on insulin sensitivity?

A: Research suggests that FK614's stage-dependent selectivity in adipocytes might contribute to its beneficial effects on insulin sensitivity. It effectively enhances insulin sensitization during adipocyte differentiation. [] Unlike rosiglitazone and pioglitazone, FK614 does not reduce phosphodiesterase 3B expression in mature adipocytes, potentially mitigating insulin resistance associated with adipocyte hypertrophy. [] Further research is needed to fully understand the long-term implications of these findings.

Q3: Besides its effects on adipocytes, does FK614 impact glucose metabolism in other tissues?

A: Research in animal models suggests that FK614 might improve peripheral glucose utilization while decreasing hepatic insulin extraction. [] This suggests a potential role for FK614 in regulating glucose metabolism beyond adipocytes, but further studies are needed to confirm these findings and elucidate the underlying mechanisms.

Q4: What is the current understanding of the mechanism by which FK614 ameliorates insulin resistance?

A: While the exact mechanism remains to be fully elucidated, research points towards FK614's unique interaction with PPARγ and its differential coactivator recruitment as key factors. [, , ] These interactions translate into distinct effects on gene expression and cellular processes, ultimately influencing insulin sensitivity. More research is needed to fully unravel the complex interplay of factors contributing to FK614's anti-diabetic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

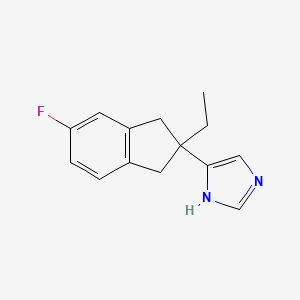

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)

![5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B1672678.png)